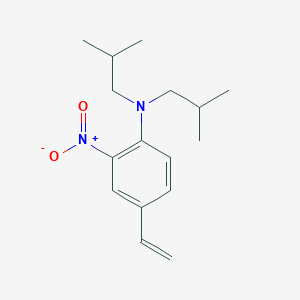
Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- is an organic compound belonging to the class of aromatic amines. This compound features a benzene ring substituted with an amine group, an ethenyl group, and a nitro group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- typically involves multi-step organic reactions. One common method is the nitration of 4-ethenylbenzenamine, followed by alkylation with 2-methylpropyl groups. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The alkylation step involves the use of alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Addition: The ethenyl group can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, elevated temperature.
Addition: Halogens (e.g., chlorine, bromine), hydrogen halides, room temperature.
Major Products Formed
Reduction: Formation of 4-ethenyl-N,N-bis(2-methylpropyl)-1,2-diaminobenzene.
Substitution: Formation of halogenated or sulfonated derivatives of the original compound.
Addition: Formation of halogenated alkanes.
Scientific Research Applications
Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- can be compared with other aromatic amines, such as:
Aniline: A simpler aromatic amine with a single amine group.
4-Nitroaniline: Contains a nitro group and an amine group on the benzene ring.
N,N-Dimethylaniline: Features two methyl groups attached to the nitrogen atom.
The unique combination of functional groups in Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- imparts distinct chemical properties, making it more versatile in certain applications compared to its simpler counterparts.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
4-ethenyl-N,N-bis(2-methylpropyl)-2-nitroaniline |
InChI |
InChI=1S/C16H24N2O2/c1-6-14-7-8-15(16(9-14)18(19)20)17(10-12(2)3)11-13(4)5/h6-9,12-13H,1,10-11H2,2-5H3 |
InChI Key |
ZPVWGZGGWDGDQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















